2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 217.69 g/mol. It is classified as a piperidine derivative containing a 1,2,4-oxadiazole moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is primarily utilized for research purposes and is not intended for human therapeutic applications.
The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the cyclization of suitable precursors. A common method includes the reaction of 5-ethyl-1,2,4-oxadiazole with piperidine in the presence of a suitable activating agent or catalyst. The synthesis may also involve the use of amidoximes and carboxylic acid derivatives through heterocyclization or 1,3-dipolar cycloaddition techniques.
The molecular structure of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride features a piperidine ring connected to a 1,2,4-oxadiazole ring. The structure can be represented as follows:
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H
The compound exhibits a unique arrangement of atoms that contributes to its chemical properties and biological activity.
The chemical reactivity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be explored through various reactions typical for oxadiazole derivatives. These reactions may include:
These reactions are essential for understanding the compound's potential applications in drug discovery and development.
The mechanism of action for compounds containing the 1,2,4-oxadiazole scaffold often involves their interaction with biological targets:
The physical and chemical properties of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride include:
Property | Value |
---|---|
Appearance | White to off-white powder |
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
Purity | Typically >95% |
These properties influence its handling and application in laboratory settings.
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: